3-Amino-6-chloropyrazine-2-carbonitrile

Beschreibung

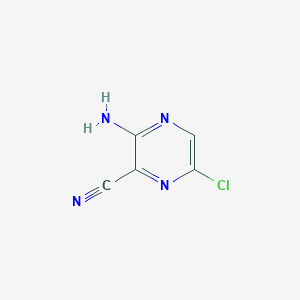

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-amino-6-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSPUZDERJZNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575827 | |

| Record name | 3-Amino-6-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17231-50-4 | |

| Record name | 3-Amino-6-chloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carbonitrile (CAS 17231-50-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3-Amino-6-chloropyrazine-2-carbonitrile, a key intermediate in the development of novel therapeutics and other advanced materials.

Physicochemical and Spectroscopic Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₃ClN₄.[1] Its structure, featuring a pyrazine ring substituted with amino, chloro, and cyano groups, makes it a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 17231-50-4 | [1] |

| Molecular Formula | C₅H₃ClN₄ | [1] |

| Molecular Weight | 154.56 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 151-153 °C | |

| Boiling Point (Predicted) | 349.6 ± 42.0 °C | |

| Density (Predicted) | 1.53 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water. |

Table 2: Spectroscopic Data Summary

| Spectrum Type | Key Expected Features |

| ¹H NMR | Aromatic proton signal on the pyrazine ring, and a broad singlet for the amino (-NH₂) protons. |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyrazine ring and the nitrile group. The carbons attached to the electronegative chlorine and nitrogen atoms would appear at characteristic chemical shifts. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), C=N and C=C stretching (aromatic pyrazine ring), and C-Cl stretching. |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight (154.56 g/mol ) and characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the condensation of a suitable 1,2-dicarbonyl compound with diaminomaleonitrile (DAMN).[3][4] A plausible synthetic route is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: A general workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on the general synthesis of substituted pyrazines from diaminomaleonitrile.[3][5]

Materials:

-

Diaminomaleonitrile (DAMN)

-

Chloroglyoxal (or a suitable precursor)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 equivalent) and chloroglyoxal (1.0 equivalent) in anhydrous ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove impurities.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

-

Dry the purified product under vacuum to yield this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly in the field of oncology. The pyrazine scaffold is a recognized pharmacophore, and its derivatives have shown promise as potent kinase inhibitors.[6][7]

Role as an Intermediate for FGFR Inhibitors

Derivatives of 3-aminopyrazine-2-carbonitrile have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[6][7] Aberrant FGFR signaling is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[7][8] The this compound core provides a versatile platform for the synthesis of a library of compounds that can be screened for their inhibitory activity against different FGFR isoforms. The amino and chloro substituents on the pyrazine ring serve as handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[9]

FGFR Signaling Pathway and Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[6] Pyrazine-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of FGFR, thereby blocking its phosphorylation and subsequent downstream signaling.[9]

Caption: Simplified FGFR signaling pathway and the point of inhibition by pyrazine-based inhibitors.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

| Category | Information |

| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. |

| First Aid | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a key chemical intermediate with significant potential in drug discovery and development, particularly in the synthesis of targeted cancer therapeutics like FGFR inhibitors. Its versatile structure allows for the generation of diverse chemical libraries for screening and optimization. A thorough understanding of its physicochemical properties, synthesis, and safe handling is essential for researchers and scientists working with this compound. Further exploration of its applications in medicinal chemistry is likely to yield novel and effective therapeutic agents.

References

- 1. This compound | C5H3ClN4 | CID 15618941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(17231-50-4) 1H NMR [m.chemicalbook.com]

- 3. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-amino-6-chloropyrazine-2-carbonitrile: Physicochemical Properties, Synthesis, and Potential Applications

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the heterocyclic compound 3-amino-6-chloropyrazine-2-carbonitrile. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, a combination of computed data from reliable sources and information from safety data sheets allows for a foundational understanding of its chemical and physical characteristics.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₄ | PubChem[1] |

| Molecular Weight | 154.56 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17231-50-4 | PubChem[1] |

| Appearance | Solid (form not specified) | --- |

| Melting Point | Not explicitly available. | --- |

| Boiling Point | Not explicitly available. | --- |

| Solubility | Not explicitly available. | --- |

| pKa | Not explicitly available. | --- |

| LogP (Computed) | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, a plausible synthetic route can be extrapolated from methods used for structurally similar pyrazine derivatives. The following proposed protocol is based on the general principles of pyrazine ring formation and functional group transformations.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, likely starting from simpler, commercially available precursors. One potential conceptual workflow is outlined below.

Experimental Protocol: Synthesis of a Related Compound, 3-chloropyrazine-2-carboxamide

A documented procedure for the synthesis of the related compound, 3-chloropyrazine-2-carboxamide, from 3-chloropyrazine-2-carbonitrile provides a valuable reference for the manipulation of the pyrazine core.[2]

Materials:

-

3-chloropyrazine-2-carbonitrile

-

Concentrated (30%) hydrogen peroxide

-

8% (w/v) sodium hydroxide solution

-

Water

Procedure:

-

A mixture of concentrated hydrogen peroxide (29 mL) and water (195 mL) is prepared and the pH is adjusted to 9 with an 8% (w/v) solution of sodium hydroxide.[2]

-

The solution is heated to 50 °C.

-

3-chloropyrazine-2-carbonitrile (104 mmol) is added portion-wise to the heated mixture over a period of 30 minutes.[2]

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the crude product is isolated and purified, typically by recrystallization from ethanol, to yield 3-chloropyrazine-2-carboxamide.[2]

Spectroscopic and Analytical Data

While a comprehensive public database of the spectra for this compound is not available, key analytical techniques for its characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure, including the position of the amino and chloro substituents on the pyrazine ring and the presence of the nitrile group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and vibrations associated with the pyrazine ring.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition of the molecule.

Potential Biological Activity and Signaling Pathways

The pyrazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] While specific biological data for this compound is limited, its structural features suggest potential for investigation in several therapeutic areas.

Derivatives of 3-aminopyrazine-2-carbonitrile have been explored as potential inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[4] Aberrant FGFR signaling can drive cell proliferation, differentiation, and migration. The inhibitory action of pyrazine derivatives on this pathway is a key area of interest in oncology research.

Furthermore, related pyrazine derivatives have demonstrated antimicrobial properties, including activity against Mycobacterium tuberculosis.[2][4]

Safety and Handling

Based on available safety data sheets for this compound and related compounds, this chemical should be handled with appropriate precautions in a laboratory setting. It is classified as an irritant to the skin, eyes, and respiratory system.[5] Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[6]

This technical guide provides a summary of the currently available information on this compound. Further experimental validation is required to fully elucidate its physicochemical properties and biological activities.

References

- 1. This compound | C5H3ClN4 | CID 15618941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carbonitrile: Molecular Characteristics, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and a plausible synthesis route for 3-Amino-6-chloropyrazine-2-carbonitrile. Furthermore, it delves into the significant role of the aminopyrazine-2-carbonitrile scaffold in medicinal chemistry, particularly as an inhibitor of key signaling pathways implicated in oncology. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug discovery.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino, a chloro, and a nitrile group. These functional groups contribute to its reactivity and its potential as a scaffold in medicinal chemistry.

Below is a summary of its key molecular and physical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₄ | PubChem[1] |

| Molecular Weight | 154.56 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17231-50-4 | PubChem[1] |

| Canonical SMILES | C1=C(N=C(C(=N1)N)C#N)Cl | PubChem[1] |

| InChI Key | OKSPUZDERJZNPO-UHFFFAOYSA-N | PubChem[1] |

Experimental Protocols: Synthesis of this compound

Logical Workflow for the Synthesis

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

This initial step involves the conversion of a pyrazine amide to a dinitrile, a reaction that can be achieved with high purity using phosphorus oxychloride in the presence of an inorganic chloride to reduce bromo-impurities.[2]

Materials:

-

3-Hydroxy-6-bromopyrazine-2-amide

-

Phosphorus oxychloride (POCl₃)

-

Diisopropylethylamine (DIEA)

-

Inorganic chloride (e.g., Lithium chloride, LiCl)

-

Isopropanol

Procedure:

-

In a reaction vessel, combine 3-hydroxy-6-bromopyrazine-2-amide and the inorganic chloride.

-

Add phosphorus oxychloride and stir the mixture.

-

Heat the mixture to approximately 50°C.

-

Slowly add diisopropylethylamine to the reaction system.

-

Increase the temperature to 80°C and continue stirring for 1 hour.

-

After the reaction is complete, cool the system to about 30°C.

-

Carefully quench the reaction by slowly adding the mixture to ice water.

-

Filter the resulting precipitate.

-

The filter cake is then slurried with isopropanol to yield the product, 3,6-dichloropyrazine-2-carbonitrile.

Step 2: Synthesis of this compound

The second step involves a selective nucleophilic aromatic substitution, where one of the chlorine atoms on the pyrazine ring is displaced by an amino group. This can be achieved by reacting the dichlorinated intermediate with ammonia.

Materials:

-

3,6-Dichloropyrazine-2-carbonitrile

-

Ammonia (aqueous or gas)

-

A suitable solvent (e.g., DMF, ethanol, or water)

Procedure:

-

Dissolve 3,6-dichloropyrazine-2-carbonitrile in a suitable solvent in a pressure-rated reaction vessel.

-

Introduce ammonia into the reaction mixture. The ratio of ammonia to the starting material should be carefully controlled to favor mono-amination.

-

The reaction is then heated. The temperature and reaction time will depend on the solvent and the form of ammonia used, but can range from 30-180°C for several hours.

-

Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Biological Relevance and Signaling Pathways

Derivatives of 3-aminopyrazine-2-carbonitrile have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors.[3][4] Notably, these scaffolds have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases.[5] Aberrant FGFR signaling is a known driver in various cancers, making it a key therapeutic target.[5]

The FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events that regulate crucial cellular processes like proliferation, survival, and differentiation.[6][7][8] Key downstream pathways include the RAS-MAPK and PI3K-AKT pathways.[8]

Caption: The FGFR signaling pathway and the site of inhibition by aminopyrazine derivatives.

This compound and its derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing its phosphorylation. This action blocks the downstream signaling cascades, thereby inhibiting cancer cell proliferation and survival. The 3-amino-pyrazine-2-carboxamide moiety, in particular, has been shown to form key interactions within the ATP-binding pocket of FGFR.[5] The development of potent and selective FGFR inhibitors based on this scaffold is an active area of research in oncology drug discovery.

References

- 1. This compound | C5H3ClN4 | CID 15618941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-6-chloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties and outlines detailed experimental protocols for determining the solubility and stability of 3-Amino-6-chloropyrazine-2-carbonitrile. While specific quantitative data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical data for its application in drug discovery and development.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided below. These values are sourced from publicly available databases and offer a foundational understanding of the molecule.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₄ | PubChem[1] |

| Molecular Weight | 154.56 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17231-50-4 | PubChem[1] |

| Canonical SMILES | C1=C(N=C(C(=N1)N)C#N)Cl | PubChem[1] |

| InChIKey | OKSPUZDERJZNPO-UHFFFAOYSA-N | PubChem[1] |

Solubility Profile

The aqueous solubility of a compound is a critical determinant of its absorption and bioavailability. For many aromatic heterocyclic compounds, aqueous solubility can be limited.[2] It is therefore essential to experimentally determine the solubility in relevant physiological and experimental buffers.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Water | |||

| e.g., PBS (pH 7.4) | |||

| e.g., Ethanol | |||

| e.g., DMSO |

Experimental Protocols for Solubility Determination

The following are standard methodologies for determining the thermodynamic and kinetic solubility of a compound. These protocols are based on established methods for structurally similar pyrazine derivatives.[2][3]

2.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[3]

-

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed, inert vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[3]

-

Phase Separation: Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the filter used does not adsorb the compound.[3]

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

-

2.2. Kinetic Solubility

This high-throughput method provides an estimate of solubility under non-equilibrium conditions, which is often relevant for early-stage drug discovery assays.

-

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).[2]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest.

-

Equilibration and Measurement: Allow the solutions to equilibrate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Determination: The concentration at which a significant increase in turbidity is observed is considered the estimated kinetic solubility.[2]

-

Caption: Thermodynamic Solubility Workflow.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Quantitative Stability Data

Forced degradation studies are used to assess the stability of a compound under various stress conditions. A template for presenting the results is shown below.

| Stress Condition | Time (hours) | % Recovery | Degradants Formed |

| Acidic Hydrolysis (0.1 N HCl, 60°C) | |||

| Basic Hydrolysis (0.1 N NaOH, 60°C) | |||

| Oxidative Degradation (3% H₂O₂, RT) | |||

| Photostability (ICH Q1B) | |||

| Thermal Stability (e.g., 80°C) |

Experimental Protocol for Forced Degradation Studies

The following protocol outlines a standard approach for assessing the stability of a compound under hydrolytic and oxidative stress, based on methodologies for similar compounds.[3]

-

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Treat the compound solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.[3]

-

Basic Hydrolysis: Treat the compound solution with 0.1 N NaOH at an elevated temperature (e.g., 60°C) for a defined period.[3]

-

Oxidative Degradation: Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.[3]

-

-

Time Point Analysis: At various time points, withdraw aliquots of the stressed samples.

-

Quenching: Neutralize the acidic and basic samples.

-

Quantification: Analyze all samples by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to profile any degradants formed.

-

Caption: Forced Degradation Workflow.

Potential Signaling Pathway Involvement

While specific biological activities for this compound are not extensively documented, the aminopyrazine scaffold is of significant interest in medicinal chemistry. Derivatives of 3-aminopyrazine-2-carbonitrile have been investigated as potent inhibitors of various protein kinases. For instance, related pyrazine derivatives have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), which are key components of signaling pathways that regulate cell proliferation, differentiation, and migration. The diagram below illustrates a simplified representation of this inhibitory action.

Caption: Potential FGFR Signaling Inhibition.

This guide provides a framework for the systematic characterization of the solubility and stability of this compound. The experimental protocols and data presentation formats are intended to assist researchers in generating the robust and reliable data necessary for advancing their research and development objectives.

References

Spectroscopic and Structural Elucidation of 3-Amino-6-chloropyrazine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-amino-6-chloropyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and mass spectrometry. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These are predicted values and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Singlet | 1H | Pyrazine C5-H |

| ~5.0 - 6.0 | Broad Singlet | 2H | Amino (-NH₂) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C3-NH₂ |

| ~145 | C6-Cl |

| ~140 | C5 |

| ~125 | C2-CN |

| ~115 | -C≡N |

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |

| 2230 - 2210 | Strong, Sharp | C≡N stretching (nitrile) |

| 1650 - 1600 | Medium | N-H bending (amino group) |

| 1580 - 1450 | Medium to Strong | C=C and C=N stretching (aromatic ring) |

| 850 - 750 | Strong | C-Cl stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 154/156 | High | [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 127 | Medium | [M - HCN]⁺ |

| 119 | Medium | [M - Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical scanning range is from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation and Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject a small volume of the solution into the GC-MS system. The GC will vaporize the sample and separate it from any impurities before it enters the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Logical relationship of spectroscopic techniques for structural confirmation.

synthesis of 3-Amino-6-chloropyrazine-2-carbonitrile from diaminomaleonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic route for 3-Amino-6-chloropyrazine-2-carbonitrile, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, diaminomaleonitrile (DAMN). While a direct, one-pot synthesis is not prominently documented, a logical and efficient two-step pathway has been developed based on established chemical principles. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this key intermediate.

The synthesis of this compound is achieved through a two-step process:

-

Cyclization: The initial step involves the condensation of diaminomaleonitrile with a suitable C2-electrophile to construct the pyrazine ring, yielding the key intermediate, 3-amino-6-hydroxypyrazine-2-carbonitrile.

-

Chlorination: The subsequent chlorination of the hydroxyl group on the pyrazine ring affords the final target compound, this compound.

This guide will now delve into the specific experimental details for each of these synthetic transformations.

Experimental Protocols

Step 1: Synthesis of 3-Amino-6-hydroxypyrazine-2-carbonitrile

The formation of the pyrazine ring is accomplished through the condensation of diaminomaleonitrile with ethyl glyoxalate. This reaction proceeds via the formation of an enamine intermediate, which then undergoes intramolecular cyclization and subsequent tautomerization to yield the stable 3-amino-6-hydroxypyrazine-2-carbonitrile.

Methodology:

A solution of diaminomaleonitrile (1.0 eq.) in a suitable protic solvent, such as ethanol or methanol, is treated with ethyl glyoxalate (1.1 eq.). The reaction mixture is then heated to reflux in the presence of a catalytic amount of a weak acid, for instance, acetic acid, to facilitate the condensation and cyclization. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.

| Parameter | Value |

| Reactants | Diaminomaleonitrile, Ethyl Glyoxalate |

| Stoichiometry | 1.0 eq. DAMN : 1.1 eq. Ethyl Glyoxalate |

| Solvent | Ethanol or Methanol |

| Catalyst | Acetic Acid (catalytic amount) |

| Temperature | Reflux |

| Reaction Time | 4-8 hours (monitored by TLC) |

| Work-up | Cooling, filtration, washing with cold solvent |

| Expected Yield | 60-75% |

Step 2: Synthesis of this compound

The conversion of the intermediate 3-amino-6-hydroxypyrazine-2-carbonitrile to the final product is achieved through a well-established chlorination reaction using phosphorus oxychloride (POCl₃).

Methodology:

3-Amino-6-hydroxypyrazine-2-carbonitrile (1.0 eq.) is treated with an excess of phosphorus oxychloride (POCl₃). The reaction can be performed neat or in the presence of a high-boiling inert solvent. A catalytic amount of a base, such as pyridine or N,N-dimethylformamide (DMF), can be added to facilitate the reaction. The mixture is heated to reflux, and the reaction progress is monitored by TLC. After completion, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then dried, filtered, and concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography or recrystallization.

| Parameter | Value |

| Reactant | 3-Amino-6-hydroxypyrazine-2-carbonitrile |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) |

| Stoichiometry | 1.0 eq. Hydroxypyrazine : Excess POCl₃ |

| Solvent | Neat or high-boiling inert solvent |

| Catalyst | Pyridine or DMF (catalytic amount) |

| Temperature | Reflux |

| Reaction Time | 2-6 hours (monitored by TLC) |

| Work-up | Quenching with ice, neutralization, extraction |

| Purification | Column chromatography or recrystallization |

| Expected Yield | 70-85% |

Synthetic Workflow

The overall synthetic pathway from diaminomaleonitrile to this compound is depicted in the following workflow diagram.

Caption: Synthetic route to this compound.

This technical guide provides a comprehensive and actionable framework for the synthesis of this compound. The detailed protocols and structured data are intended to empower researchers in their synthetic endeavors and facilitate the development of novel therapeutics based on this important chemical scaffold.

Technical Guide: Safety and Handling of 3-Amino-6-chloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and emergency procedures for 3-Amino-6-chloropyrazine-2-carbonitrile (CAS No: 17231-50-4). The information compiled is intended for use by trained professionals in a laboratory or research setting.

Chemical Identification and Properties

This compound is a heterocyclic organic compound used as a building block in chemical synthesis. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 17231-50-4 | [1][2] |

| Molecular Formula | C₅H₃ClN₄ | [1][2] |

| Molecular Weight | 154.56 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-amino-6-chloro-2-pyrazinecarbonitrile | [3] |

| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [3] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[3] Note that a complete, officially harmonized classification may not be available; this information is based on supplier data.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning [3]

Precautionary Statements: [3]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This is not an exhaustive list of precautionary statements. Always refer to the full Safety Data Sheet (SDS) before use.

Safe Handling and Storage

Adherence to strict laboratory protocols is essential when handling this compound. Due to its classification as a hazardous powder, measures must be taken to minimize dust generation and exposure.[4][5]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to select appropriate PPE.[6] The following are minimum requirements:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use. |

| Body Protection | Laboratory coat. For larger quantities or tasks with high dust potential, a chemical-resistant apron or suit may be necessary. |

| Respiratory Protection | All handling of the powder form should occur in a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with an appropriate particulate filter may be required. |

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidents.

-

Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[7]

-

Conditions: Store at 2-8°C under an inert atmosphere and protected from light.[3]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.

-

Segregation: Do not store with incompatible materials or near food and drink.[7]

Experimental Protocol: General Procedure for Weighing and Handling

The following is a general methodology for handling this compound powder in a laboratory setting. This protocol is based on standard practices for potent or hazardous powders and must be adapted to specific experimental needs and institutional safety guidelines.[4][5]

Objective: To safely weigh and prepare a solution of this compound.

Materials:

-

This compound

-

Appropriate solvent

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Appropriate glassware (e.g., vial, flask) with a secure cap

-

Secondary containment tray

-

Waste disposal bags/containers

Methodology:

-

Preparation:

-

Ensure all required PPE is worn correctly.

-

Confirm that the chemical fume hood is operational and has proper airflow.

-

Designate a specific area within the fume hood for handling the powder. Cover the work surface with absorbent, disposable bench paper.

-

Place all necessary equipment (balance, glassware, spatula, waste bags) inside the fume hood. If the balance cannot be placed inside the hood, a "weigh-and-return" method must be used.[4]

-

-

Weighing Procedure (Weigh-and-Return Method):

-

Tare the capped, empty receiving vessel (e.g., vial) on the analytical balance located outside the fume hood.

-

Bring the tared, capped vessel into the fume hood.

-

Inside the hood, carefully open the stock container of this compound.

-

Using a clean spatula, transfer a small amount of powder into the receiving vessel. Avoid creating airborne dust. Do not pour the powder directly from the stock bottle.[5]

-

Securely cap the receiving vessel and the stock container.

-

Decontaminate the exterior of the capped receiving vessel with a damp wipe.

-

Remove the decontaminated, capped vessel from the fume hood and weigh it on the analytical balance to determine the mass of the powder transferred.

-

Repeat steps 2.2 to 2.7 until the desired mass is obtained. This iterative process minimizes the time the stock bottle is open and reduces the risk of contamination and spills.[5]

-

-

Solution Preparation:

-

Return the final, weighed sample in its capped vessel to the fume hood.

-

Uncap the vessel and add the desired solvent slowly to minimize aerosol generation.

-

Cap the vessel and mix by swirling or vortexing until the solid is fully dissolved.

-

-

Decontamination and Cleanup:

-

Carefully wipe down the spatula and any surfaces within the fume hood with a damp cloth or paper towel to collect any residual powder.

-

Place all contaminated disposable items (weighing paper, wipes, gloves) into a designated, sealed waste bag inside the fume hood.

-

Dispose of all waste according to institutional and regulatory guidelines for chemical waste.

-

Wash hands thoroughly with soap and water after removing PPE.

-

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C5H3ClN4 | CID 15618941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17231-50-4|3-Amino-6-chloro-2-pyrazinecarbonitrile|BLD Pharm [bldpharm.com]

- 4. safety.duke.edu [safety.duke.edu]

- 5. ehs.wisc.edu [ehs.wisc.edu]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carbonitrile: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-6-chloropyrazine-2-carbonitrile, a key heterocyclic intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical properties, commercial availability, and synthetic protocols. Furthermore, it explores the biological significance of its derivatives, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), and provides a visual representation of the relevant signaling pathway.

Core Compound Properties and Commercial Availability

This compound (CAS No. 17231-50-4) is a substituted pyrazine derivative featuring amino, chloro, and nitrile functional groups. These reactive sites make it a versatile precursor for the development of a wide range of biologically active molecules.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17231-50-4 | PubChem[1] |

| Molecular Formula | C₅H₃ClN₄ | PubChem[1] |

| Molecular Weight | 154.56 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=C(N=C(C(=N1)N)C#N)Cl | PubChem |

| InChI Key | OKSPUZDERJZNPO-UHFFFAOYSA-N | PubChem[1] |

Commercial Suppliers

This compound is available from several commercial suppliers, facilitating its use in research and development. The following table lists some of the key suppliers.

| Supplier | Website | Notes |

| Toronto Research Chemicals | --INVALID-LINK-- | Available in various quantities.[2] |

| BLD Pharm | --INVALID-LINK-- | Provides product information and safety data.[3] |

| ChemShuttle | --INVALID-LINK-- | Specializes in heterocyclic compounds for scientific research. |

| ChemicalBook | --INVALID-LINK-- | Offers safety data sheets and product information.[4] |

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a common and effective method for the synthesis of its derivatives involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of various aryl or heteroaryl groups at the 6-position, starting from a halogenated precursor like 3-amino-6-bromopyrazine-2-carbonitrile. The following protocol for a related compound can be adapted for the synthesis of diverse 3-amino-6-arylpyrazine-2-carbonitriles.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a 3-amino-6-halopyrazine-2-carbonitrile with a boronic acid to generate 3-amino-6-arylpyrazine-2-carbonitrile derivatives.

Materials:

-

3-Amino-6-bromopyrazine-2-carbonitrile

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

-

To the flask, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-amino-6-arylpyrazine-2-carbonitrile.

Expected Outcome:

The reaction should yield the desired product as a solid. The yield and purity should be determined by standard analytical techniques such as NMR, LC-MS, and melting point analysis.

Biological Significance and Therapeutic Potential

Derivatives of 3-aminopyrazine-2-carbonitrile are of significant interest in medicinal chemistry due to their diverse biological activities. Notably, 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).

Anticancer Activity: FGFR Inhibition

The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making it a key target for cancer therapy.[5] Derivatives of 3-aminopyrazine have shown the ability to block the activation of FGFR and its downstream signaling pathways at submicromolar concentrations, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities.[6]

Molecular docking studies have indicated that the 3-aminopyrazine core can form key hydrogen bonds within the ATP-binding site of FGFR, effectively inhibiting its kinase activity.[6] This makes this compound a valuable scaffold for the design and synthesis of novel FGFR inhibitors.

Signaling Pathway Diagram

The following diagram illustrates a simplified FGFR signaling pathway and the inhibitory action of pyrazine derivatives.

Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazine derivatives.

Experimental Workflow for In Vivo Validation

The following diagram outlines a general workflow for the in vivo validation of this compound derivatives as potential therapeutic agents.

References

- 1. This compound | C5H3ClN4 | CID 15618941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biomall.in [biomall.in]

- 3. 17231-50-4|3-Amino-6-chloro-2-pyrazinecarbonitrile|BLD Pharm [bldpharm.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-6-chloropyrazine-2-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloropyrazine-2-carbonitrile is a substituted pyrazine derivative that holds significant interest in the field of medicinal chemistry. The pyrazine ring is a well-established scaffold in numerous biologically active compounds, and the specific arrangement of the amino, chloro, and nitrile functional groups on this core makes it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical properties, and potential applications in drug discovery, with a particular focus on its role as a precursor for kinase inhibitors and antimicrobial agents.

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₅H₃ClN₄.[1] Its molecular structure and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClN₄ | [1] |

| Molecular Weight | 154.56 g/mol | [1] |

| CAS Number | 17231-50-4 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(N=C(C(=N1)N)C#N)Cl | [1] |

| InChI Key | OKSPUZDERJZNPO-UHFFFAOYSA-N | [1] |

| Appearance | Solid | |

| Solubility | Information not widely available, but related compounds have low aqueous solubility. |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile (Precursor)

A detailed protocol for the synthesis of the precursor, 3,6-dichloropyrazine-2-carbonitrile, is available in the literature.[5]

Materials:

-

3-hydroxy-6-bromopyrazine-2-amide

-

Phosphorus oxychloride (POCl₃)

-

Diisopropylethylamine (DIEA)

-

Inorganic chloride (e.g., LiCl)

-

Isopropanol

Procedure:

-

A mixture of 3-hydroxy-6-bromopyrazine-2-amide, an inorganic chloride, and phosphorus oxychloride is stirred and heated.

-

Diisopropylethylamine is added to the reaction mixture.

-

The mixture is heated and stirred for a specified time.

-

After cooling, the reaction is quenched with ice water.

-

The precipitate is filtered and washed to yield 3,6-dichloropyrazine-2-carbonitrile.

Experimental Protocol: Proposed Selective Amination

This proposed protocol is based on the amination of similar di-chloro heterocyclic compounds.[4]

Materials:

-

3,6-Dichloropyrazine-2-carbonitrile

-

Ammonia (aqueous or in a suitable solvent like dioxane)

-

Reaction solvent (e.g., Dioxane, DMF)

Procedure:

-

Dissolve 3,6-dichloropyrazine-2-carbonitrile in a suitable solvent in a pressure vessel.

-

Add a solution of ammonia.

-

Seal the vessel and heat the reaction mixture to a specified temperature for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Characterization Data

Spectroscopic data for this compound is available from chemical suppliers.[6]

| Spectroscopic Data | Description |

| ¹H NMR | Expected to show a singlet for the pyrazine proton and a broad singlet for the amino protons. |

| ¹³C NMR | Expected to show distinct signals for the carbon atoms of the pyrazine ring and the nitrile group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amino group, C≡N stretching of the nitrile group, and C-Cl stretching. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (154.56 g/mol ) would be observed. |

Potential Therapeutic Applications

While there is a lack of direct biological data for this compound in the public domain, the biological activities of its derivatives suggest significant therapeutic potential, primarily in oncology and infectious diseases.

Kinase Inhibition

The 3-aminopyrazine-2-carbonitrile scaffold is a known pharmacophore in the design of protein kinase inhibitors.[7] Derivatives of this scaffold have shown potent inhibitory activity against several kinases implicated in cancer, including Fibroblast Growth Factor Receptors (FGFR) and Checkpoint Kinase 1 (CHK1).

FGFR Signaling Pathway:

Aberrant FGFR signaling is a key driver in various cancers. 3-Amino-pyrazine-2-carboxamide derivatives, which can be synthesized from this compound, have been identified as potent pan-FGFR inhibitors.[8]

Caption: Simplified FGFR signaling pathway and the point of inhibition by 3-aminopyrazine derivatives.

CHK1 Signaling Pathway:

CHK1 is a crucial component of the DNA damage response pathway. Inhibition of CHK1 can sensitize cancer cells to chemotherapy. 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective CHK1 inhibitors.

Caption: Simplified CHK1 signaling pathway in the DNA damage response and the point of inhibition.

Antimicrobial Activity

Derivatives of 3-aminopyrazine-2-carboxamide, which can be synthesized from this compound, have demonstrated promising activity against Mycobacterium tuberculosis.[9] For instance, certain 3-benzylaminopyrazine-2-carboxamides have shown minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that this compound is a valuable starting material for the development of new anti-tuberculosis agents.

Data Presentation

Currently, there is a lack of publicly available quantitative biological data specifically for this compound. The following table summarizes the biological activity of some of its closely related derivatives to provide a reference for its potential efficacy.

| Derivative Class | Target | Assay | IC₅₀ / MIC | Reference |

| 3-Amino-pyrazine-2-carboxamides | FGFR1-4 | Kinase Assay | Varies by derivative | [8] |

| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | Kinase Assay | Varies by derivative | |

| 3-Benzylaminopyrazine-2-carboxamides | M. tuberculosis H37Rv | Whole-cell assay | 6 - 42 µM | [9] |

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis is feasible through the selective amination of a readily accessible dichlorinated precursor. While direct biological data for this compound is limited, the potent and diverse activities of its derivatives, particularly as kinase inhibitors for cancer therapy and as antimycobacterial agents, underscore the importance of this scaffold in medicinal chemistry. Further investigation into the synthesis and biological evaluation of this compound and its novel derivatives is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. 5469-69-2|3-Amino-6-chloropyridazine|BLD Pharm [bldpharm.com]

- 3. chemicalpapers.com [chemicalpapers.com]

- 4. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 5. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 6. This compound(17231-50-4) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental protocol for the Suzuki-Miyaura cross-coupling of 3-Amino-6-chloropyrazine-2-carbonitrile with various arylboronic acids. This reaction is a pivotal method for the synthesis of 3-amino-6-arylpyrazine-2-carbonitrile derivatives, which are significant scaffolds in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. For the synthesis of 3-amino-6-arylpyrazine-2-carbonitrile derivatives, this compound serves as a readily available and cost-effective starting material. The resulting products are of high interest due to their potential as kinase inhibitors and other therapeutic agents. While the chloro-substituted pyrazine is less reactive than its bromo or iodo counterparts, successful coupling can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.

Core Reaction and Signaling Pathway

The fundamental transformation involves the palladium-catalyzed reaction between this compound and an arylboronic acid in the presence of a base. The catalytic cycle, a key concept in understanding the reaction mechanism, is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling of this compound is outlined below. This process includes reaction setup, execution, workup, and purification.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data and reaction parameters for the Suzuki-Miyaura coupling of a 3-amino-6-halopyrazine-2-carbonitrile with an arylboronic acid. These parameters can be used as a starting point for the optimization of the reaction with this compound.[1]

| Parameter | Typical Range | Notes |

| Reactant Ratio | ||

| 3-Amino-6-halopyrazine-2-carbonitrile | 1.0 equivalent | Limiting reagent. |

| Arylboronic Acid | 1.1 - 1.5 equivalents | An excess is often used to ensure complete consumption of the starting material.[1] |

| Catalyst System | ||

| Palladium Catalyst | 0.5 - 5 mol% | Higher loadings may be necessary for the less reactive chloro-substrate.[1] |

| Ligand | 1 - 10 mol% | The choice of ligand is crucial for the coupling of heteroaryl chlorides. |

| Base | ||

| Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) | 2.0 - 3.0 equivalents | An adequate excess is required for the catalytic cycle to proceed efficiently.[1][2] |

| Reaction Conditions | ||

| Solvent | Dioxane/Water, Toluene/Ethanol/Water, THF | A mixture of an organic solvent and water is commonly used.[1][2][3] |

| Temperature | 80 - 120 °C | Higher temperatures may be required for the chloro-substrate.[1][2] |

| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates, catalyst, and temperature.[1] |

| Outcome | ||

| Typical Yield (after purification) | 75 - 95% | Highly dependent on the specific substrates and optimized reaction conditions.[1] |

Experimental Protocols

Protocol 1: Conventional Heating

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask or a pressure vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Reagent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask.[1] Stir the mixture to dissolve the reagents. In a separate vial, dissolve palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.) in a small amount of degassed 1,4-dioxane and add this catalyst solution to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Characterize the purified 3-amino-6-arylpyrazine-2-carbonitrile by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Microwave-Assisted Synthesis

This protocol describes a more rapid, microwave-assisted Suzuki-Miyaura coupling, which can be beneficial for library synthesis.

Materials:

-

This compound

-

Arylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a microwave vial, add this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).[2]

-

Inert Atmosphere: Evacuate and backfill the vial with nitrogen gas three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v).[2]

-

Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[2]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle or a catalyst with a more electron-rich and bulky ligand), or a stronger base like K₃PO₄.

-

Side Reactions: Common side reactions include the homocoupling of the boronic acid and dehalogenation of the starting material. To minimize these, ensure a thoroughly deoxygenated reaction mixture and consider using a slightly lower reaction temperature or a shorter reaction time.

-

Purification Challenges: If the product is difficult to purify, recrystallization from a suitable solvent system can be an effective alternative to column chromatography.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Amino-6-chloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloropyrazine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The electron-deficient nature of the pyrazine ring, further activated by the presence of the chloro and cyano substituents, renders the C6 position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, leading to the generation of diverse molecular scaffolds with potential therapeutic applications.

Derivatives of the 3-aminopyrazine-2-carbonitrile core have been identified as potent inhibitors of various protein kinases, playing a crucial role in cellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer. Notably, substituted aminopyrazine derivatives have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cell proliferation, differentiation, and migration.[1][2][3][4]

These application notes provide detailed protocols for the nucleophilic substitution of this compound with common nucleophiles, a summary of representative reaction data, and an overview of a relevant biological signaling pathway for the resulting compounds.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for nucleophilic substitution reactions on this compound and its close analogs.

Table 1: Amination Reactions

| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Substituted Benzylamine | THF | Triethylamine | 70 | 15 | ~80 (analog) |

| 2 | Various Amines | PEG-400 | - | 120 | 0.08 | 73-99 (analog) |

| 3 | Morpholine | Dioxane | K2CO3 | 100 | 12 | Not Reported |

| 4 | Piperidine | DMF | K2CO3 | 80 | 6 | Not Reported |

Table 2: Thiolation Reactions

| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | DMF | K2CO3 | 80 | 4 | Not Reported |

| 2 | 2-Methylpropane-2-thiol | Dichloromethane | - | Room Temp | 24 | 91 (analog) |

| 3 | 2-(Pyrazin-2-yl)ethane-1-thiol | Dichloromethane | - | Room Temp | 24 | 91 (analog) |

Table 3: Alkoxylation/Hydroxylation Reactions

| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium Methoxide | Methanol | - | Reflux | 5 | Not Reported |

| 2 | Phenol | DMF | K2CO3 | 100 | 8 | Not Reported |

| 3 | Water | Acid/Base | Heat | - | - | Not Reported |

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amination of this compound

This protocol describes the reaction of this compound with an amine to yield the corresponding 3-amino-6-(substituted-amino)pyrazine-2-carbonitrile.

Materials:

-

This compound

-

Amine of interest (e.g., substituted benzylamine, morpholine)

-

Solvent (e.g., Tetrahydrofuran (THF), Dioxane, Dimethylformamide (DMF))

-

Base (e.g., Triethylamine, Potassium Carbonate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.).

-

Dissolve the starting material in the chosen solvent (e.g., THF).

-

Add the amine (1.1-2.0 eq.) and the base (1.5-2.0 eq.) to the reaction mixture.

-

Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 70-120 °C) with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Thiolation of this compound

This protocol details the reaction with a thiol to form a thioether-substituted pyrazine.

Materials:

-

This compound

-

Thiol of interest (e.g., thiophenol, alkyl thiol)

-

Solvent (e.g., DMF, Dichloromethane)

-

Base (e.g., Potassium Carbonate) (optional, depending on the thiol and conditions)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard workup and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen solvent.

-

Add the thiol (1.0-1.2 eq.).

-

If a base is required, add it to the reaction mixture (1.1-1.5 eq.).

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., water or saturated ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Alkoxylation of this compound

This protocol describes the substitution with an alcohol to form an ether-substituted pyrazine.

Materials:

-

This compound

-

Alcohol of interest (e.g., methanol, phenol)

-

Solvent (can be the alcohol itself or a high-boiling solvent like DMF)

-

Strong base (e.g., Sodium Hydride, Potassium tert-butoxide)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere

-

Standard workup and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol.

-